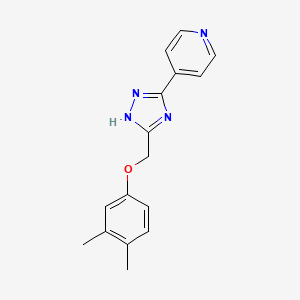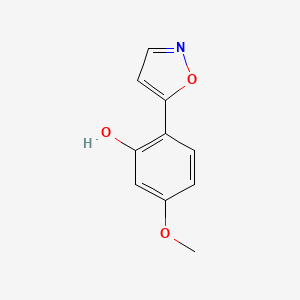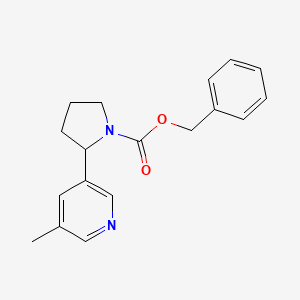![molecular formula C13H21NO4 B11815637 (3S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11815637.png)
(3S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-(2-甲基丙氧基羰基)-2-氮杂双环[2.2.2]辛烷-2-羧酸是一种具有独特双环结构的复杂有机化合物。
准备方法
合成路线和反应条件
(3S)-3-(2-甲基丙氧基羰基)-2-氮杂双环[2.2.2]辛烷-2-羧酸的合成通常涉及多个步骤,从易得的起始原料开始。一种常见的合成路线包括以下步骤:
双环核心形成: 这可以通过合适的二烯和亲二烯体之间的狄尔斯-阿尔德反应来实现。
氮杂双环部分的引入: 这步通常涉及在特定条件下使用含氮试剂来引入氮杂双环结构。
官能团修饰:
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、高通量筛选以优化反应条件以及使用催化剂来提高产率和选择性。
化学反应分析
反应类型
(3S)-3-(2-甲基丙氧基羰基)-2-氮杂双环[2.2.2]辛烷-2-羧酸可以发生多种化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂(如高锰酸钾或三氧化铬)进行氧化。
还原: 还原反应可以使用像氢化铝锂或硼氢化钠之类的试剂进行。
取代: 亲核取代反应可以在羰基碳上发生,使用像胺或醇之类的亲核试剂。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 干醚中的氢化铝锂。
取代: 在像三乙胺之类的碱存在下,像胺之类的亲核试剂。
主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成酯或酰胺。
科学研究应用
(3S)-3-(2-甲基丙氧基羰基)-2-氮杂双环[2.2.2]辛烷-2-羧酸在科学研究中有多种应用:
药物化学: 它被用作合成具有潜在治疗效果的药物化合物的构建块。
有机合成: 它用作合成复杂有机分子的中间体。
材料科学: 它用于开发具有独特性能的新型材料。
作用机制
(3S)-3-(2-甲基丙氧基羰基)-2-氮杂双环[2.2.2]辛烷-2-羧酸的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与酶或受体结合,改变它们的活性并导致各种生物学效应。确切的途径和靶标取决于化合物使用时的具体应用和环境。
相似化合物的比较
类似化合物
三氟甲苯: 具有类似结构特征但不同官能团的有机化合物。
阿达帕林相关化合物 E: 具有类似双环结构但不同取代基的化合物。
3-(呋喃-2-基)丙酸乙酯: 具有类似酯官能团但不同核心结构的化合物。
独特性
(3S)-3-(2-甲基丙氧基羰基)-2-氮杂双环[2.2.2]辛烷-2-羧酸的独特之处在于它独特的官能团和双环结构组合,这赋予了它在上面列出的类似化合物中未见到的独特化学和生物学性质。
属性
分子式 |
C13H21NO4 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
(3S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-8(2)7-18-12(15)11-9-3-5-10(6-4-9)14(11)13(16)17/h8-11H,3-7H2,1-2H3,(H,16,17)/t9?,10?,11-/m0/s1 |
InChI 键 |
WEOHTUMUEVHTMP-ILDUYXDCSA-N |
手性 SMILES |
CC(C)COC(=O)[C@@H]1C2CCC(N1C(=O)O)CC2 |
规范 SMILES |
CC(C)COC(=O)C1C2CCC(N1C(=O)O)CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine](/img/structure/B11815560.png)




![2-O-(2,9-diazaspiro[5.5]undecane-9-carbonyl) 1-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-2,9-diazaspiro[5.5]undecan-1-yl] oxalate](/img/structure/B11815602.png)
![Tert-butyl 9,9-dioxo-2-oxa-9lambda6-thia-10,14-diazatricyclo[9.5.0.03,8]hexadeca-3,5,7-triene-14-carboxylate](/img/structure/B11815605.png)
![[(1-Amino-1-imino-2-methylpropan-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11815610.png)
![4-[(3,4,5-Trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11815613.png)



![Cyclopenta[c]pyran-4-carboxylic acid, 1-(](/img/structure/B11815625.png)
